molecular formula C22H24N6O3 B12205630 2-(4-methoxyphenyl)-7-[3-(morpholin-4-yl)propyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

2-(4-methoxyphenyl)-7-[3-(morpholin-4-yl)propyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B12205630
M. Wt: 420.5 g/mol
InChI Key: PQTNMAMYGRPTMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrido-triazolo-pyrimidinone class, characterized by a fused bicyclic core comprising pyridine, triazole, and pyrimidinone rings. Key structural features include a 4-methoxyphenyl substituent at position 2 and a 3-(morpholin-4-yl)propyl chain at position 5. The morpholine moiety enhances solubility and bioavailability, while the methoxyphenyl group may influence receptor binding or metabolic stability .

Properties

Molecular Formula

C22H24N6O3

Molecular Weight

420.5 g/mol

IUPAC Name

4-(4-methoxyphenyl)-11-(3-morpholin-4-ylpropyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C22H24N6O3/c1-30-17-5-3-16(4-6-17)20-24-22-23-15-18-19(28(22)25-20)7-10-27(21(18)29)9-2-8-26-11-13-31-14-12-26/h3-7,10,15H,2,8-9,11-14H2,1H3

InChI Key

PQTNMAMYGRPTMY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C4=C(C=NC3=N2)C(=O)N(C=C4)CCCN5CCOCC5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-7-[3-(morpholin-4-yl)propyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the methoxyphenyl group: This step often involves a nucleophilic substitution reaction.

    Attachment of the morpholinylpropyl side chain: This can be accomplished through a series of reactions, including alkylation and amination.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-7-[3-(morpholin-4-yl)propyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrido[3,4-e][1,2,4]triazole have shown promising antiproliferative effects against various human cancer cell lines, including HeLa (cervical), HepG2 (liver), and A549 (lung) cells. The mechanism often involves the inhibition of critical signaling pathways involved in cell proliferation and survival .

Antidepressant Potential

The antidepressant activity of nitrogen-containing heterocycles has been explored extensively. Compounds structurally related to 2-(4-methoxyphenyl)-7-[3-(morpholin-4-yl)propyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one may exhibit serotonin reuptake inhibition and antagonistic activity at serotonin receptors. This profile suggests their potential as antidepressants by modulating serotonergic signaling pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy and safety of this compound. Variations in substituents on the phenyl ring or modifications to the morpholine moiety can significantly influence biological activity. For example:

  • Substituent Effects : The presence of electron-donating groups like methoxy enhances binding affinity to target receptors.
  • Morpholine Modifications : Altering the morpholine structure can affect pharmacokinetic properties such as solubility and bioavailability.
Activity TypeTarget Cell LineIC50 Value (µM)Reference
AnticancerHeLa< 2
AnticancerHepG2< 2
Antidepressant5-HT ReuptakeNot Specified

Case Study 1: Antiproliferative Screening

In a study assessing the antiproliferative effects of various nitrogen-containing heterocycles, a compound structurally similar to 2-(4-methoxyphenyl)-7-[3-(morpholin-4-yl)propyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one was evaluated against multiple cancer cell lines. The results demonstrated a marked reduction in cell viability with an IC50 value lower than 2 µM for several derivatives .

Case Study 2: Antidepressant Activity Evaluation

A series of compounds were synthesized based on the core structure of nitrogen heterocycles and evaluated for their antidepressant potential using animal models. The compounds showed significant inhibition of serotonin reuptake compared to standard drugs like imipramine. This suggests that modifications to the core structure can lead to enhanced therapeutic profiles .

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-7-[3-(morpholin-4-yl)propyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s unique structure allows it to bind to these targets with high affinity, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes critical structural and functional differences between the target compound and its analogs:

Compound Name Core Structure Key Substituents Reported Properties/Activities References
Target Compound Pyrido-triazolo-pyrimidinone 4-Methoxyphenyl (position 2); Morpholinylpropyl (position 7) Enhanced solubility due to morpholine moiety
7-[3-(Dimethylamino)propyl]-9-(4-methoxyphenyl)-2-methylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one Pyrido-triazolo-pyrimidinone 4-Methoxyphenyl; Dimethylaminopropyl Potential CNS activity (structural analogy)
2-Amino-6-(3-chlorobenzyl)-5-ethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one (25) Triazolo-pyrimidinone 3-Chlorobenzyl; Ethyl Non-specified enzyme inhibition (general class)
3-Phenylisothiazolidin-4-one derivatives Thiazolo-pyrimidine Phenyl; Thioxo groups Antimicrobial activity (e.g., wheat赤霉菌抑制)
5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo-thiazolo-pyrimidine derivatives Pyrrolo-thiazolo-pyrimidine 4-Methoxyphenyl; Phenyl Structural complexity for receptor interaction

Key Observations :

Core Structure Variations: The target compound’s pyrido-triazolo-pyrimidinone core differs from thiazolo-pyrimidines () and pyrrolo-thiazolo-pyrimidines (). These variations influence electronic properties and binding affinities. For example, sulfur-containing thiazolo rings (e.g., compound 19 in ) may enhance oxidative stability but reduce aqueous solubility compared to oxygen-rich morpholine substituents .

Substituent Effects: The morpholinylpropyl chain in the target compound contrasts with dimethylaminopropyl () and chlorobenzyl () groups. Morpholine’s oxygen atoms improve hydrophilicity, whereas dimethylamino or aromatic substituents may enhance lipophilicity and membrane permeability . The 4-methoxyphenyl group is common across multiple analogs (e.g., ), suggesting its role in π-π stacking interactions with biological targets .

Synthetic Routes: The target compound’s synthesis likely involves multi-step reactions with enaminones or ionic liquids (BMIM-PF6), as seen in related triazolo-pyrimidinones (). Microwave-assisted methods () could improve yields compared to conventional heating .

Biological Activity :

  • While direct data for the target compound are absent, analogs like 5k () and thiazolo-pyrimidines () show antimicrobial efficacy. The morpholine group’s solubility advantage may position the target compound for in vivo studies, contrasting with less soluble chlorobenzyl derivatives .

Biological Activity

2-(4-Methoxyphenyl)-7-[3-(morpholin-4-yl)propyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the synthesis, biological properties, and mechanisms of action of this compound, drawing on various case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H24N6O3C_{22}H_{24}N_{6}O_{3} with a molecular weight of 420.5 g/mol. The structure features a pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC22H24N6O3C_{22}H_{24}N_{6}O_{3}
Molecular Weight420.5 g/mol
CAS Number941253-92-5

Antiproliferative Effects

Research indicates that compounds similar to 2-(4-methoxyphenyl)-7-[3-(morpholin-4-yl)propyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives within this chemical class can induce apoptosis in cancer cells by activating pathways involving poly(ADP-ribose) polymerase (PARP) cleavage and caspase activation .

The biological activity of this compound appears to be multifaceted:

  • Apoptosis Induction : The compound has been observed to activate caspase-9 and induce fragmentation of microtubule-associated protein 1-light chain 3 (LC3), leading to programmed cell death in malignant cells .
  • Inhibition of Cell Proliferation : It has been shown to reduce the expression levels of proliferating cell nuclear antigen (PCNA), a marker associated with cell proliferation .

Case Studies and Research Findings

  • Anticancer Activity : In vitro studies demonstrated that the compound exhibits potent activity against human breast cancer (MCF-7) and leukemia cell lines (K562). The IC50 values for these cell lines were significantly lower than those of standard chemotherapeutic agents, indicating a strong potential for therapeutic use .
  • Structural Activity Relationship (SAR) : A study on similar triazolopyrimidine derivatives highlighted that modifications at various positions on the pyrimidine ring can enhance or diminish biological activity. For example, substituents at the 4-position were found to significantly influence antiproliferative efficacy against tested cancer cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.